

# Physical and chemical properties of hydroxyevodiamine

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## Hydroxyevodiamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of hydroxyevodiamine, a naturally occurring quinazoline-carboline alkaloid. This document details its physicochemical characteristics, experimental protocols for its study, and its interaction with key biological signaling pathways.

## **Physical and Chemical Properties**

Hydroxyevodiamine, isolated from the fruits of Evodia rutaecarpa (Juss.) Benth, is a yellow crystalline powder.[1][2][3] Its fundamental properties are summarized in the table below, providing a quantitative basis for its use in experimental and developmental settings.



Property	Value	Source
Molecular Formula	C19H17N3O2	[2][4]
Molecular Weight	319.36 g/mol	[1][2][4]
CAS Number	1238-43-3	[1][4][5][6]
Appearance	Yellow powder	[1][2][3][4]
Melting Point	195°C (decomposes)	[5][6][7][8]
Boiling Point (Predicted)	618.4 ± 55.0 °C at 760 mmHg	[5][6][7][8]
Density (Predicted)	1.48 ± 0.1 g/cm³ (at 20°C)	[5][6][8]
pKa (Predicted)	11.88 ± 0.20	[5][6][8]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[1][4][5][6]
Purity	≥98% (HPLC)	[1][2][3]

### **Experimental Protocols**

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline key experimental protocols associated with hydroxyevodiamine.

#### Isolation and Purification from Evodia rutaecarpa

The isolation of hydroxyevodiamine from its natural source involves several chromatographic steps.

- Extraction: The dried and crushed fruits of Evodia rutaecarpa are extracted with an organic solvent such as ethanol or methanol.
- Partitioning: The crude extract is then suspended in an acidic aqueous solution and
  partitioned with a non-polar solvent like petroleum ether to remove fats and pigments. The
  aqueous layer is then basified and extracted with a solvent such as chloroform or ethyl
  acetate.



- Column Chromatography: The resulting extract is subjected to silica gel column chromatography. Elution is typically performed with a gradient of solvents, for instance, a mixture of chloroform and methanol, to separate different compounds.
- Recrystallization: Fractions containing hydroxyevodiamine are collected and further purified by recrystallization from a suitable solvent system, such as ethanol, to yield the pure compound.[4]

#### **Structural Determination**

The chemical structure of isolated hydroxyevodiamine is confirmed using a combination of spectroscopic techniques.[4]

- ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule.
- Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound. Techniques like Electrospray Ionization (ESI-MS) are commonly used.[4]
- Infrared (IR) and Ultraviolet (UV) Spectroscopy: Used to identify functional groups and the chromophoric system of the molecule, respectively.[4]
- 2D NMR Techniques (COSY, HMQC, HMBC): These experiments are employed to establish the connectivity between different atoms within the molecule, confirming the final structure.[4]

### In Vitro Anti-Proliferative Activity (MTT Assay)

The cytotoxic effect of hydroxyevodiamine on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10]

- Cell Seeding: Cancer cells (e.g., HepG2, H460, A549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[9][10]
- Compound Treatment: The cells are then treated with various concentrations of hydroxyevodiamine for a defined period (e.g., 72 hours).[10]
- MTT Addition: After incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.



- Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as DMSO.
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

## Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Assay)

This flow cytometry-based assay is used to differentiate between apoptotic, necrotic, and viable cells following treatment with hydroxyevodiamine.[9]

- Cell Treatment: Cells are treated with the desired concentrations of hydroxyevodiamine for a specified time.
- Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphatebuffered saline (PBS).
- Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
- Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

### **Protein Expression Analysis (Western Blot)**

Western blotting is employed to investigate the effect of hydroxyevodiamine on the expression levels of specific proteins involved in signaling pathways.[9]

- Protein Extraction: Cells treated with hydroxyevodiamine are lysed to extract total protein.
- Protein Quantification: The protein concentration is determined using a standard method like the BCA assay.

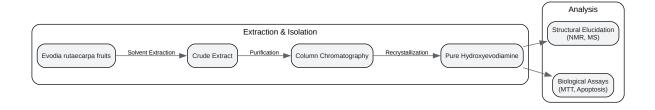


- SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
- Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., AKT, ERK, p53).[9][11] This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
- Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

## **Signaling Pathways and Biological Activity**

Hydroxyevodiamine and its parent compound, evodiamine, have been shown to exert their biological effects, particularly anti-cancer activities, by modulating various signaling pathways.

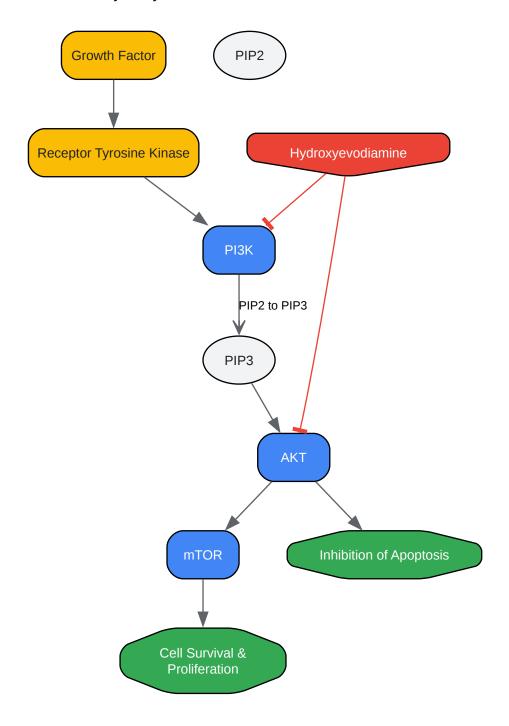
Evodiamine, a closely related alkaloid, is known to induce apoptosis in cancer cells through both caspase-dependent and caspase-independent mechanisms.[11] It has been reported to inhibit the PI3K/AKT and mTOR signaling pathways, which are critical for cell survival and proliferation.[11] Furthermore, evodiamine can induce apoptosis by generating reactive oxygen species and inactivating the NF-kB signaling pathway.[11] Studies have also implicated the Hippo-YAP signaling pathway in the anti-cancer effects of evodiamine in hepatocellular carcinoma.[12] As a metabolite of evodiamine, hydroxyevodiamine may share or contribute to these biological activities.[11]





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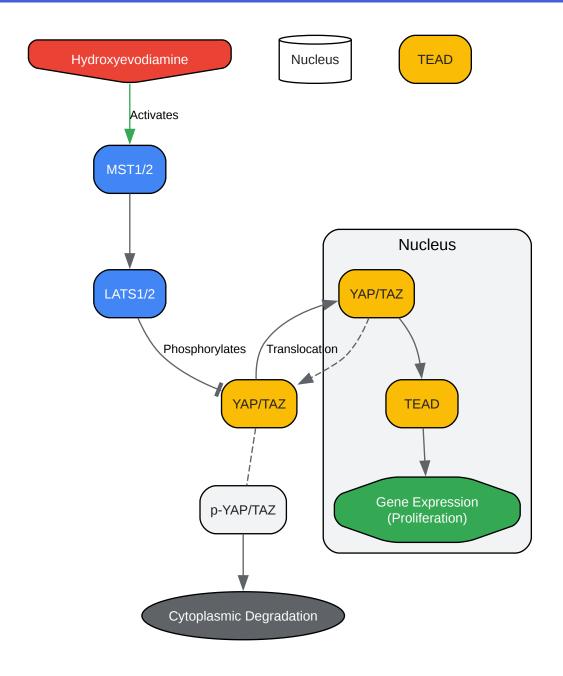
#### Experimental workflow for hydroxyevodiamine.



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Inhibitory effect on the PI3K/AKT signaling pathway.





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Modulation of the Hippo-YAP signaling pathway.

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